2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetonitrile

Description

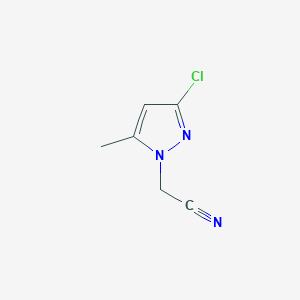

2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetonitrile is a pyrazole-based nitrile derivative characterized by a pyrazole ring substituted with a chlorine atom at position 3, a methyl group at position 5, and an acetonitrile (-CH₂CN) moiety at position 1. This compound belongs to a class of heterocyclic nitriles with applications in agrochemical and pharmaceutical synthesis due to its electron-withdrawing nitrile group and structural versatility.

Properties

IUPAC Name |

2-(3-chloro-5-methylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3/c1-5-4-6(7)9-10(5)3-2-8/h4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXMLBDGMNHMFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 3-chloro-5-methylpyrazole with chloroacetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds, depending on the reaction conditions and reagents used[5][5].

Scientific Research Applications

Medicinal Chemistry

2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetonitrile serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown promise in the development of drugs with anti-inflammatory, analgesic, and anticancer properties.

Case Study: A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammatory pathways. This inhibition suggests potential for developing new anti-inflammatory medications .

The compound has been evaluated for its biological activities, including:

- Anti-inflammatory Activity: In vitro studies indicate that it can effectively inhibit inflammatory responses by modulating enzyme activity.

- Antimicrobial Properties: Tests against various bacterial strains such as Escherichia coli and Staphylococcus aureus showed promising antibacterial activity comparable to standard antibiotics.

- Antitumor Activity: Preliminary research suggests that this compound may induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antimicrobial | Disruption of bacterial cell wall synthesis | |

| Antitumor | Induction of apoptotic pathways in cancer cells |

Materials Science

In materials science, this compound is utilized in the development of advanced materials, including polymers and coordination complexes. Its unique electronic properties make it suitable for applications in electronic devices and sensors.

Example Application: Research has indicated that incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials .

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The chloro and nitrile groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Substituent Position Effects : Chlorine at pyrazole position 3 (target) vs. 4 (analogue ) significantly alters electronic distribution, impacting dipole moments and intermolecular interactions.

- Hybrid Heterocycles : Compounds like the pyrrole-oxadiazole hybrid exhibit enhanced polar surface areas and complexity, making them candidates for drug design.

- Nitrile Reactivity : The -CN group in the target compound likely facilitates nucleophilic additions or cyclizations, similar to coumarin nitriles in .

Biological Activity

2-(3-Chloro-5-methyl-1H-pyrazol-1-yl)acetonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological properties, including anti-inflammatory, antitumor, and antibacterial activities, and summarizes relevant findings from recent studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 155.58 g/mol. The compound features a pyrazole ring substituted with a chloro and methyl group, which influences its biological interactions.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. For instance, derivatives with similar structures have exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

| Compound | COX-2 Inhibition IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Diclofenac | 0.02 | Reference |

The specific IC50 values for this compound have not been explicitly reported in the literature; however, similar compounds have shown promising results with IC50 values ranging from 0.02 to 0.04 μM against COX enzymes .

2. Antitumor Activity

Pyrazole derivatives have also been investigated for their antitumor effects. In vitro studies have shown that certain pyrazole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

For example, a study reported that related pyrazole compounds exhibited cytotoxicity against several human cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Pyrazole Derivative A | MCF7 (Breast) | 10 |

| Pyrazole Derivative B | HeLa (Cervical) | 15 |

While specific data for our compound is limited, the general trend indicates that modifications on the pyrazole ring can significantly enhance antitumor activity .

3. Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been explored. Some studies suggest that these compounds can inhibit bacterial growth by interfering with bacterial enzymes or cell wall synthesis.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | TBD | TBD |

| Standard Antibiotic A | E. coli | 32 μg/mL |

| Standard Antibiotic B | S. aureus | 16 μg/mL |

Again, while specific MIC values for this compound are not available, related pyrazole derivatives have shown significant antibacterial activity .

Case Studies and Research Findings

Case Study: Anti-inflammatory Effects

In a study examining various pyrazole derivatives for anti-inflammatory activity, compounds similar to this compound demonstrated effective inhibition of COX enzymes without significant gastrointestinal toxicity in animal models . This suggests potential for therapeutic use in inflammatory diseases.

Research Findings: Antitumor Mechanisms

Another research effort focused on the mechanism of action for pyrazole-based antitumor agents revealed that these compounds could induce cell cycle arrest and apoptosis in cancer cells through modulation of signaling pathways such as MAPK and PI3K/Akt .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.